molecular formula C16H16N2O2S B2844746 4-butoxy-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865545-79-5

4-butoxy-N-(3-cyanothiophen-2-yl)benzamide

Cat. No. B2844746
M. Wt: 300.38
InChI Key: YNVRAXOJSMTOIX-UHFFFAOYSA-N
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Description

“4-butoxy-N-(3-cyanothiophen-2-yl)benzamide” is a chemical compound with the molecular formula C16H16N2O2S . It is a heterocyclic amide derivative .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is stabilized by C−H···N and N−H···N hydrogen bonds .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been investigated. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .

Scientific Research Applications

Synthesis and Chemical Properties

  • NOSH-Aspirin Compounds : A study introduced a series of hybrids known as NOSH compounds, incorporating nitric oxide and hydrogen sulfide-releasing moieties. Among these, specific compounds demonstrated significant cell growth inhibitory properties across various human cancer cell lines, highlighting the therapeutic potential of such chemical structures (Kodela, Chattopadhyay, & Kashfi, 2012).

  • Polyamides Synthesis : Research on the synthesis of polyamides using aromatic nucleophilic substitution reactions has shown the creation of noncrystalline materials with high thermal stability and solubility in polar solvents, which could have implications in materials science and engineering (Hsiao, Yang, & Chen, 2000).

  • Molecular Electronic Devices : The use of specific molecular structures in electronic devices has been demonstrated, with compounds exhibiting negative differential resistance and high on-off peak-to-valley ratios, which could be leveraged in the development of molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Biochemical and Pharmaceutical Applications

  • Hydroxamic Acids in Plant Defense : Hydroxamic acids, similar in structure to the subject compound, have been extensively studied for their role in plant defense against pests and diseases, suggesting a potential avenue for agricultural applications (Niemeyer, 1988).

  • Benzimidazole Derivatives in Polymers : The synthesis of new benzimidazole units and their incorporation into donor-acceptor-donor type polymers has been explored, revealing insights into the effects of donor groups on optical and electronic properties of polymers (Ozelcaglayan et al., 2012).

  • Anti-Tubercular Compounds : A study on the synthesis of novel derivatives with potential anti-tubercular activity highlighted the efficacy of certain compounds against Mycobacterium tuberculosis, indicating their potential as therapeutic agents (Nimbalkar et al., 2018).

  • Antitumor Effects : The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has shown potential antitumor effects, suggesting its application in cancer research and therapy (Bin, 2015).

properties

IUPAC Name

4-butoxy-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-3-9-20-14-6-4-12(5-7-14)15(19)18-16-13(11-17)8-10-21-16/h4-8,10H,2-3,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVRAXOJSMTOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(3-cyanothiophen-2-yl)benzamide

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